N-Methylnicotinium iodide - 5959-86-4

N-Methylnicotinium iodide

Catalog Number: EVT-367479
CAS Number: 5959-86-4
Molecular Formula: C11H17IN2
Molecular Weight: 304.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Methylnicotinamide (MNA+), a metabolite of nicotinamide, has been traditionally considered biologically inactive. However, recent studies have revealed its potential in exerting antithrombotic and anti-inflammatory effects, particularly in the context of endothelial function. This compound has been shown to play a role in the modulation of nitric oxide (NO) bioavailability and endothelial NO synthase (eNOS) function, which are critical in maintaining vascular health and preventing diseases such as atherosclerosis12.

Synthesis Analysis

While the provided literature doesn't detail specific synthesis methods for N-Methylnicotinium Iodide, one study indicates its formation as a metabolite of R-(+)-[14C-NCH3]N-methylnicotinium acetate in guinea pigs. [] This suggests potential synthesis routes through the methylation of nicotine or its metabolites.

Chemical Reactions Analysis

Limited information on specific chemical reactions involving N-Methylnicotinium Iodide is available in the provided literature. One study mentions the detection of N-methylcotininium ion and N-methylnornicotinium ion as subsequent metabolites in guinea pig urine following the administration of R-(+)-[14C-NCH3]N-methylnicotinium acetate, suggesting metabolic pathways involving further oxidation or demethylation. []

Applications in Various Fields

Cardiovascular Health

MNA+ has shown promise in cardiovascular health by protecting against endothelial dysfunction and atherogenesis. In hypertensive rats, it inhibited arterial thrombosis through the production/release of prostacyclin, which also led to platelet inhibition and enhanced fibrinolysis. This antithrombotic effect was accompanied by a decrease in the production of plasminogen activator inhibitor-16.

Metabolic Pathways

The metabolite has been identified as a new in vivo metabolite of R-(+)-nicotine, providing insights into the metabolic pathways of nicotine and its derivatives. The identification of N-methylnornicotinium ion as a metabolite in guinea pigs suggests complex N-demethylation and N-methylation reactions within the nicotine molecule3.

Anti-inflammatory Effects

MNA+ also exhibits anti-inflammatory effects, as seen in mice with contact hypersensitivity to oxazolone. The compound inhibited the development of contact hypersensitivity reactions, and this anti-inflammatory action was linked to endothelial, prostacyclin-mediated mechanisms4.

Pharmacological Discrepancies

However, not all studies have found positive effects of MNA+ on endothelial function. In a rat model of isolated perfused hindlimb, N-methylnicotinamide did not induce endothelial prostacyclin release nor inhibit the vasoconstrictive action of various agents, suggesting that its effects may be context-dependent and require further investigation7.

N-n-Octyl Choline

  • Compound Description: N-n-Octyl choline is a choline analog that exhibits a high affinity for the blood-brain barrier (BBB) choline transporter. It has been shown to be actively transported across the BBB. []
  • Relevance: N-n-Octyl choline is structurally related to N-Methylnicotinium iodide by sharing a quaternary ammonium structure. Both compounds contain a positively charged nitrogen atom with alkyl substituents. The presence of the octyl group in N-n-Octyl choline significantly increases its affinity for the BBB choline transporter compared to N-Methylnicotinium iodide. []

N-n-Hexyl Choline

  • Compound Description: Similar to N-n-Octyl choline, N-n-Hexyl choline is another choline analog with a high affinity for the BBB choline transporter, enabling its active transport across the BBB. []
  • Relevance: N-n-Hexyl choline, like N-Methylnicotinium iodide, possesses a quaternary ammonium structure. Both compounds share the common feature of a positively charged nitrogen atom bearing alkyl substituents. Compared to N-Methylnicotinium iodide, the hexyl chain in N-n-Hexyl choline increases its interaction with the BBB choline transporter, allowing for its passage across the BBB. []

N-n-Decylnicotinium Iodide

  • Compound Description: N-n-Decylnicotinium iodide is a nicotinium analog that demonstrates affinity for the BBB choline transporter, albeit with a lower binding affinity compared to choline analogs. []
  • Relevance: N-n-Decylnicotinium iodide and N-Methylnicotinium iodide are both nicotinium derivatives, sharing a common pyridinium core structure. They differ in their alkyl chain length, with N-n-Decylnicotinium iodide having a longer decyl chain. This longer chain in N-n-Decylnicotinium iodide facilitates a degree of interaction with the BBB choline transporter, unlike N-Methylnicotinium iodide, which lacks a similar interaction. []

N-n-Octylpyridinium Iodide

  • Compound Description: N-n-Octylpyridinium iodide is a pyridinium compound with an octyl chain that exhibits some affinity for the BBB choline transporter. []
  • Relevance: N-n-Octylpyridinium iodide and N-Methylnicotinium iodide share a structural resemblance as both are categorized as pyridinium derivatives. The addition of the n-octyl group to the pyridinium nitrogen in N-n-Octylpyridinium iodide allows for a certain level of interaction with the BBB choline transporter, while N-Methylnicotinium iodide does not exhibit such interaction. []

N-n-Octylnicotinium Iodide (NONI)

  • Compound Description: NONI is a nicotinium analog that exhibits an ability to inhibit nicotine-evoked dopamine release from rat brain slices and has been suggested as a potential smoking cessation agent. It displays a notable affinity for the BBB choline transporter, facilitating its transport into the brain. []
  • Relevance: Both NONI and N-Methylnicotinium iodide belong to the class of nicotinium derivatives, with a shared pyridinium core structure. The key difference lies in the presence of the N-n-octyl group in NONI. This structural feature enables NONI to interact with and be transported by the BBB choline transporter, in contrast to N-Methylnicotinium iodide, which lacks this capability. []

Lobeline

  • Compound Description: Lobeline is a plant-derived alkaloid known for its nicotinic agonist properties and has been investigated for its potential in smoking cessation therapies. []
  • Relevance: Lobeline shares a pharmacological similarity with N-Methylnicotinium iodide due to its activity as a nicotinic agonist. Both compounds can interact with nicotinic acetylcholine receptors, albeit with different binding affinities and pharmacological profiles. []

N-Methylcotininium Ion

  • Compound Description: N-Methylcotininium ion is a metabolite of nicotine formed through the metabolic pathway of nicotine in the body. []
  • Relevance: N-Methylcotininium ion serves as a metabolic product derived from N-Methylnicotinium iodide. The conversion of N-Methylnicotinium iodide to N-Methylcotininium ion occurs through oxidation, highlighting a metabolic connection between these two compounds. []

N-Methylnornicotinium Ion

  • Compound Description: N-Methylnornicotinium ion, similar to N-Methylcotininium ion, is a metabolite generated during the metabolic breakdown of nicotine in the body. []
  • Relevance: N-Methylnornicotinium ion represents another metabolic product originating from N-Methylnicotinium iodide. This metabolic conversion underscores the interconnected nature of N-Methylnornicotinium ion and N-Methylnicotinium iodide within the metabolic pathway of nicotine. []
Mechanism of Action

MNA+ has been demonstrated to induce vasorelaxation in human blood vessels by enhancing NO release from endothelial cells. This effect is achieved through the stimulation of eNOS, leading to improved endothelial function. In hypercholesterolemic subjects, oral administration of MNA+ increased flow-mediated dilation (FMD) of the brachial artery, which correlated with plasma concentrations of MNA+. The compound also restored NO release in endothelial cells exposed to oxidized low-density lipoprotein, normalizing the [NO]/[superoxide] balance1.

In another study, MNA+ was found to improve endothelial dysfunction and attenuate atherogenesis in apolipoprotein E-deficient mice. The mechanism involves the induction of dimethylarginine dimethylaminohydrolase (DDAH)2, which leads to decreased levels of asymmetric dimethylarginine (ADMA), a known inhibitor of eNOS. This modulation of the ADMA-DDAH axis by MNA+ suggests a novel mechanism for its protective effects on endothelial function2.

Properties

CAS Number

5959-86-4

Product Name

N-Methylnicotinium iodide

IUPAC Name

3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine;iodide

Molecular Formula

C11H17IN2

Molecular Weight

304.17 g/mol

InChI

InChI=1S/C11H17N2.HI/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1

InChI Key

RJQKOMLKVQFVMB-MERQFXBCSA-M

SMILES

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-]

Synonyms

(S)-1’-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide; Nicotine Monomethiodide; _x000B_

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-]

Isomeric SMILES

C[N+]1(CCC[C@H]1C2=CN=CC=C2)C.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.